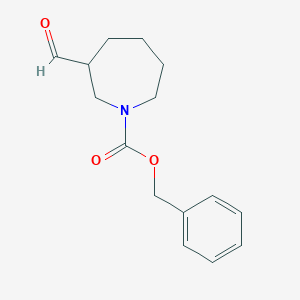
Benzyl 3-formylazepane-1-carboxylate
Übersicht
Beschreibung
Benzyl 3-formylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the formyl group (–CHO) and the benzyl ester group (–COOCH2Ph) in this compound makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-formylazepane-1-carboxylate typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-formylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-azepane-1-carboxylic acid benzyl ester.
Reduction: 3-Hydroxymethyl-azepane-1-carboxylic acid benzyl ester.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-formylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 3-formylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formyl-azepane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
3-Formyl-azepane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
Benzyl 3-formylazepane-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects compared to methyl or ethyl esters.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
benzyl 3-formylazepane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 |
InChI-Schlüssel |
QYVURVPWVKABAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
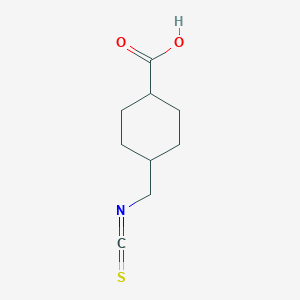
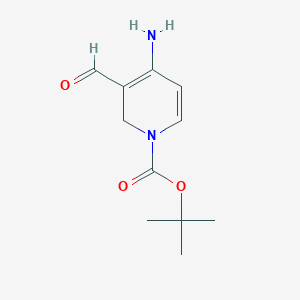
![2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide](/img/structure/B8333525.png)
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid](/img/structure/B8333548.png)
![2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-1H-purin-6-amine](/img/structure/B8333555.png)
![3-Cyclopropyl-1-[4-(methylsulphenyl)-phenyl]-propan-1,3-dione](/img/structure/B8333556.png)
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester](/img/structure/B8333561.png)
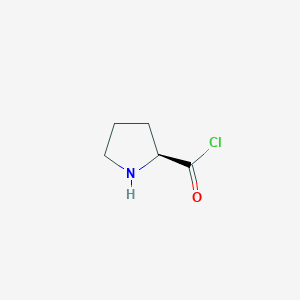
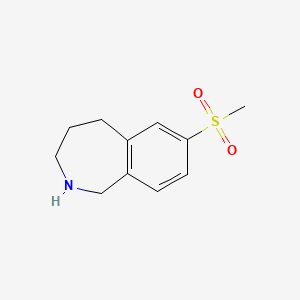


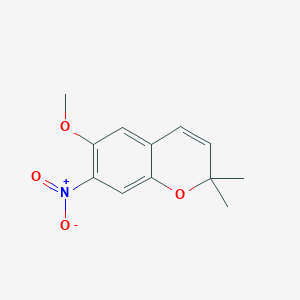
![1-[2-(Tetrahydro-furan-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8333626.png)
![4-[2-Phosphonomethylphenyl]-2-aminobutanoic acid](/img/structure/B8333629.png)
